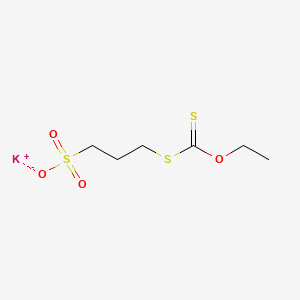![molecular formula C13H17BN2O2 B3030717 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 945256-29-1](/img/structure/B3030717.png)
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
The compound "3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine" is a boron-containing heterocycle that is of interest due to its potential applications in organic synthesis and pharmaceuticals. The presence of the dioxaborolane moiety suggests that it could be useful in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been reported through various methods. For instance, a one-pot, three-component approach has been developed for the synthesis of novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related compounds with a pyrrolidine moiety has been achieved through nucleophilic substitution and Suzuki reactions, indicating that similar strategies might be applicable .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using various spectroscopic techniques, including FT-IR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations have been performed to confirm the molecular structures, which are consistent with experimental data .
Chemical Reactions Analysis
While specific reactions involving "this compound" are not detailed in the provided papers, the dioxaborolane moiety is known to participate in cross-coupling reactions. For example, pyridine derivatives have been synthesized using Chan–Evans–Lam coupling conditions . The boronate ester group in the compound of interest suggests that it could undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through crystallographic analysis and DFT calculations. These studies provide insights into the geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and vibrational absorption bands . Such analyses are crucial for understanding the reactivity and stability of the compound, as well as its potential interactions with other molecules in chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Studies
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized through a three-step substitution reaction. Their structures were confirmed by FTIR, NMR, mass spectrometry, and X-ray diffraction. The molecular structures were calculated using density functional theory (DFT) and found consistent with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also investigated, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Polymer Synthesis
Deeply Colored Polymers Containing IsoDPP Units
- Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized. These polymers were deeply colored and soluble in common organic solvents. The molecular weights of the polymers ranged between 3.5 and 22 kDa (Welterlich et al., 2012).
Chemical Reactivity and Stability
Bifunctional Building Block for Combinatorial Chemistry
- The structure and chemical reactivity of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were investigated. Structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles of the BO(2) group were observed. Ab initio calculations showed different distributions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), corresponding to differences observed in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Application in Medicinal Chemistry
Synthesis of 3-Pyrimidinylpyrazolo[1,5-a]pyridine
- An improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines was developed, highlighting their significance in medicinal chemistry. This synthesis method is applicable to both high throughput chemistry and large scale synthesis of these medicinally important compounds (Bethel et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the borylation of alkylbenzenes , suggesting that alkylbenzenes could be potential targets.
Mode of Action
The compound, also known as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity. The compound can also participate in the Suzuki-Miyaura reaction , a type of cross-coupling reaction that forms a carbon-carbon bond between two molecules.
Análisis Bioquímico
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of complex organic molecules. This compound is known to participate in reactions with palladium catalysts, enabling the coupling of aryl halides with boronic acids. The interactions between this compound and these biomolecules are primarily based on its ability to form stable boronate esters, which are essential intermediates in many synthetic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and other signaling proteins, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering their activity .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been extensively studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular function. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes pronounced at specific concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The interactions between this compound and these metabolic pathways are critical for its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. The distribution of this compound within tissues can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-9(10)6-5-7-15-11/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFQODVYQOMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677975 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945256-29-1 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




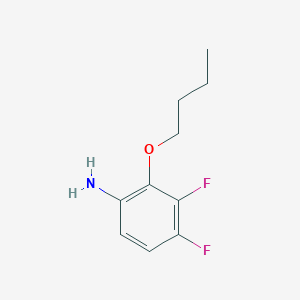
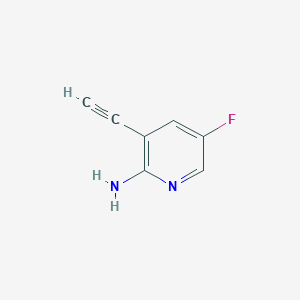

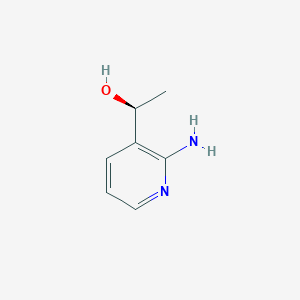


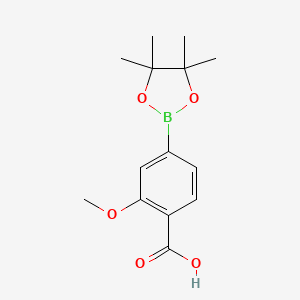
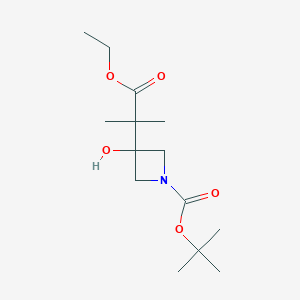
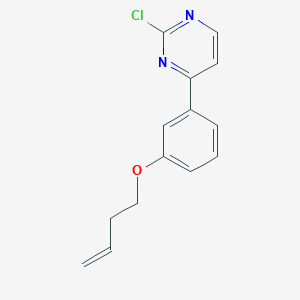
![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
